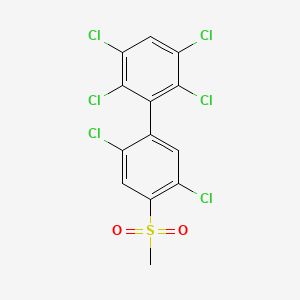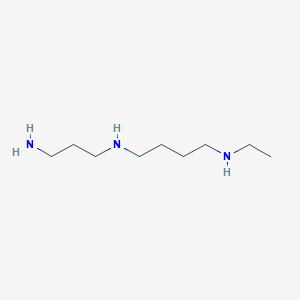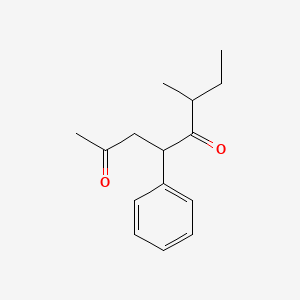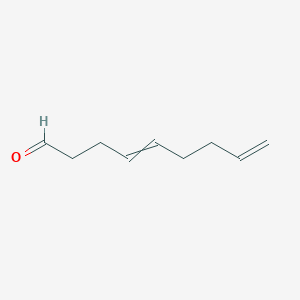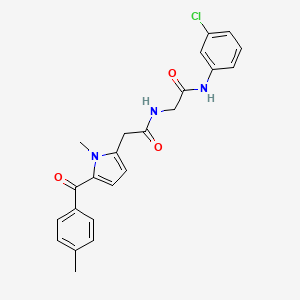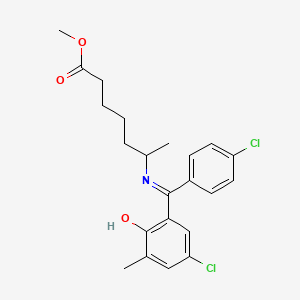
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a pyridinone core with multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a pyridinone precursor, followed by methylation and hydroxymethylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone ring or the hydroxymethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinone ketones, while reduction can produce pyridinone alcohols.
科学研究应用
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.
Similar Compounds:
- 2,4-Dihydroxy-6-methylpyridin-3-one
- 3,4-Dihydroxy-5-methylpyridin-2-one
- 3,4-Dihydroxy-6-(hydroxymethyl)pyridin-2-one
Comparison: Compared to these similar compounds, this compound stands out due to its unique combination of hydroxyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
属性
| 95508-58-0 | |
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC 名称 |
3,4-dihydroxy-6-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO4/c1-3-4(2-9)8-7(12)6(11)5(3)10/h9,11H,2H2,1H3,(H2,8,10,12) |
InChI 键 |
OYZVPRNFUOGWOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C(=C1O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


